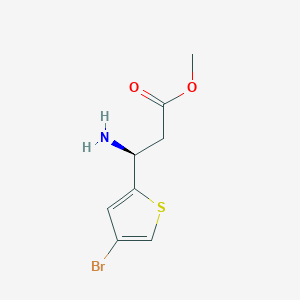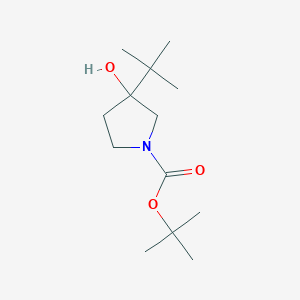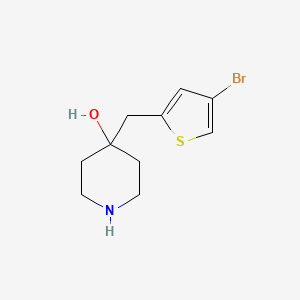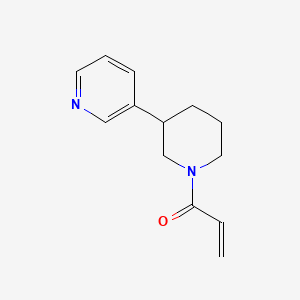
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one is a compound that features a pyridine ring attached to a piperidine ring, which is further connected to a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine and an appropriate enone precursor under basic conditions. One common method involves the use of sodium acetate as a base in an ethanol solvent, followed by heating the mixture to reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one has been explored for its potential in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PFKFB3, which plays a role in glycolysis . This inhibition can lead to reduced glycolytic flux and suppressed glucose uptake, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Shares a similar structure but with a phenyl group instead of a pyridine ring.
(2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one: Another related compound used in the synthesis of cytotoxic agents.
Uniqueness: 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of a pyridine and piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its versatility in synthetic applications make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-(3-pyridin-3-ylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-8-4-6-12(10-15)11-5-3-7-14-9-11/h2-3,5,7,9,12H,1,4,6,8,10H2 |
InChI-Schlüssel |
OAAFUJFJNRCDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)

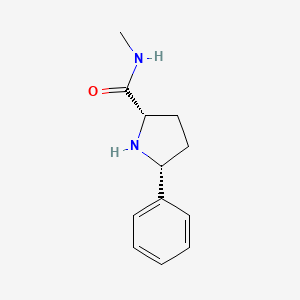
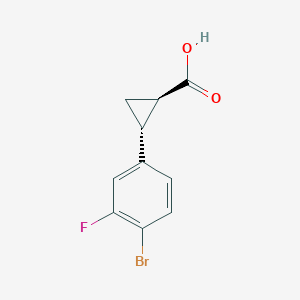
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B13548540.png)

![Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13548553.png)
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
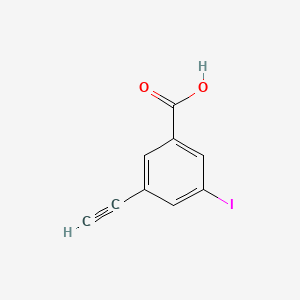
![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
